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An In-depth Technical Guide to L-Leucine Ethyl Ester Hydrochloride

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Compound of Interest		
Compound Name:	H-Leu-OEt.HCl	
Cat. No.:	B1671652	Get Quote

Introduction

L-Leucine ethyl ester hydrochloride is an amino acid derivative of significant interest in the fields of pharmaceutical sciences, nutritional research, and synthetic chemistry.[1] As the hydrochloride salt of the ethyl ester of L-leucine, it offers enhanced solubility and stability, making it a versatile compound for various applications.[1] Its primary roles include serving as a crucial building block in peptide synthesis, an intermediate for food additives and pharmaceuticals, and a component in the development of advanced drug delivery systems.[1] [2][3] This guide provides a comprehensive technical overview of its properties, synthesis, applications, and biological relevance for researchers, scientists, and drug development professionals.

Physicochemical and Spectroscopic Properties

L-Leucine ethyl ester hydrochloride is a white crystalline powder.[1] It is soluble in water and stable under recommended storage conditions, though it is hygroscopic.[4][5][6] Key quantitative properties are summarized in the table below.



Property	Value	References
Synonyms	L-Leu-OEt·HCl, H-Leu- OEt·HCl, Ethyl L-leucinate hydrochloride	[1][5]
CAS Number	2743-40-0	[1][7]
Molecular Formula	C ₈ H ₁₇ NO ₂ ·HCl	[1]
Molecular Weight	195.69 g/mol	[2][7][8]
Appearance	White crystalline powder or crystals	[1][6][9]
Melting Point	134 - 138 °C	[1][2][6][9]
Purity	≥97% to ≥99%	[1][3][5]
Solubility	Soluble in water	[5][10]
Optical Rotation	$[\alpha]^{20}/D = +16.5^{\circ} \text{ to } +19.5^{\circ} \text{ (c=2)}$ or c=5 in Ethanol)	[1][8][9]
Storage Conditions	0 - 8°C, store under an inert atmosphere, protect from moisture	[1][4][8]

Synthesis and Experimental Protocols

The most common method for synthesizing L-leucine ethyl ester hydrochloride is through the Fischer esterification of L-leucine.[11] This reaction involves treating the amino acid with ethanol in the presence of a strong acid catalyst, typically anhydrous hydrogen chloride gas or thionyl chloride.[12][13][14]

Experimental Protocol: Fischer Esterification of L-Leucine

This protocol is a generalized procedure based on established methodologies for amino acid esterification.[12][13]



Materials:

- L-Leucine (1.0 eq)
- Absolute Ethanol (e.g., 15 mL per 1.0 g of L-leucine)
- Thionyl chloride (SOCl2) or anhydrous Hydrogen Chloride (HCl) gas
- Anhydrous diethyl ether
- Round-bottomed flask (100 mL)
- Reflux condenser
- Drying tube (e.g., with CaCl₂)
- Magnetic stirrer and stir bar
- Ice bath

Procedure:

- Preparation of Ethanolic HCI: In a round-bottomed flask cooled in an ice bath, slowly add thionyl chloride (e.g., 1.2 eq) dropwise to absolute ethanol under stirring. Alternatively, bubble anhydrous HCl gas through the ethanol until saturation. This step is exothermic and should be performed in a fume hood.
- Reaction Mixture: To the freshly prepared ethanolic HCl solution, add L-leucine (1.0 eq).
- Esterification: Equip the flask with a reflux condenser fitted with a drying tube and heat the mixture to reflux.[12] Maintain reflux for 12-24 hours.[12][14] The reaction progress can be monitored by thin-layer chromatography (TLC).
- Solvent Removal: After the reaction is complete, cool the mixture to room temperature.
 Remove the ethanol and excess HCl by evaporation under reduced pressure using a rotary evaporator.[12]

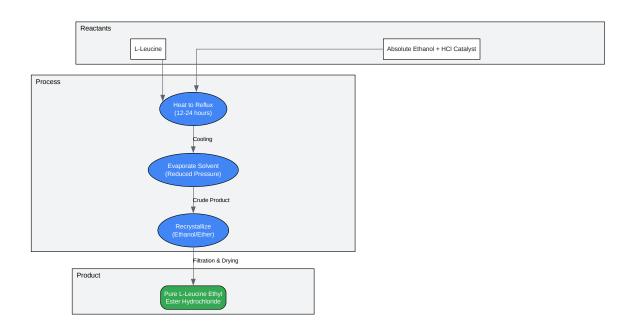






- Purification (Recrystallization): Dissolve the resulting crude solid residue in a minimum volume of warm absolute ethanol.[12] Slowly add anhydrous diethyl ether to the solution with cooling (e.g., at 0-4°C) until precipitation of the white crystalline product is complete.[12]
- Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold anhydrous diethyl ether, and dry them under vacuum to yield pure L-leucine ethyl ester hydrochloride.[12]





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Caption: Workflow for the synthesis of L-Leucine Ethyl Ester Hydrochloride.

Applications in Research and Drug Development Peptide Synthesis

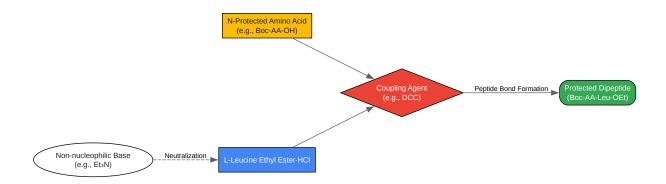


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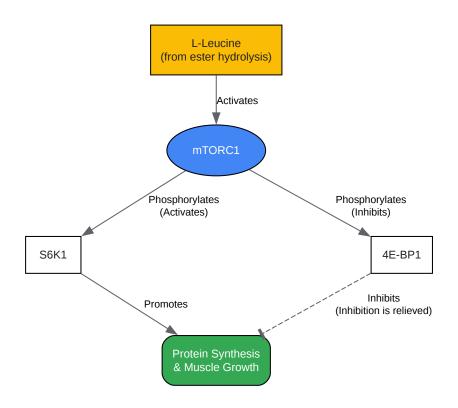
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L-Leucine ethyl ester hydrochloride is a fundamental reagent in peptide synthesis.[8] The ester group protects the C-terminus of leucine, while the hydrochloride salt ensures the stability and handling of the compound. The free amino group can be generated in situ by neutralization with a non-nucleophilic base (e.g., triethylamine or N-methylmorpholine) just before the coupling reaction with an N-protected amino acid.[12][14] This makes it a key component for introducing a leucine residue into a growing peptide chain.[15]









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